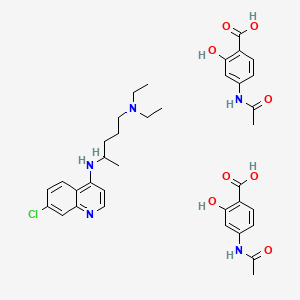

Chloroquine 4-acetaminosalicylate

Description

Chloroquine 4-acetaminosalicylate is a synthetic derivative of chloroquine (CQ), a 4-aminoquinoline compound historically used for malaria treatment. Its structure combines the 4-aminoquinoline backbone with an acetaminosalicylate moiety, likely designed to modulate pharmacokinetic properties such as solubility, bioavailability, or toxicity . While chloroquine and its derivatives like hydroxychloroquine (HCQ) are well-documented for antimalarial and autoimmune applications, this compound is primarily referenced in patents related to neuropathy treatment, suggesting a divergent therapeutic focus . However, detailed pharmacological data, including efficacy and safety profiles, remain scarce in publicly available literature.

Properties

CAS No. |

58-77-5 |

|---|---|

Molecular Formula |

C36H44ClN5O8 |

Molecular Weight |

710.2 g/mol |

IUPAC Name |

4-acetamido-2-hydroxybenzoic acid;4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |

InChI |

InChI=1S/C18H26ClN3.2C9H9NO4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*2-4,12H,1H3,(H,10,11)(H,13,14) |

InChI Key |

HNSHEDCTSKWTMC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC(=O)NC1=CC(=C(C=C1)C(=O)O)O.CC(=O)NC1=CC(=C(C=C1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroquine 4-acetaminosalicylate involves the reaction of chloroquine with 4-acetaminosalicylate under specific conditions. The process typically includes:

Starting Materials: Chloroquine and 4-acetaminosalicylate.

Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Chloroquine 4-acetaminosalicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amines, and substituted chloroquine analogs .

Scientific Research Applications

Chloroquine 4-acetaminosalicylate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential antiviral, anticancer, and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating diseases such as malaria, rheumatoid arthritis, and lupus erythematosus.

Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems .

Mechanism of Action

Chloroquine 4-acetaminosalicylate exerts its effects through multiple mechanisms:

Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial parasites, leading to toxic heme accumulation and parasite death.

Autophagy Inhibition: Blocks the autophagy pathway, which is crucial for the survival of certain cancer cells.

Immune Modulation: Modulates immune responses by affecting cytokine production and T-cell activation

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Chloroquine 4-acetaminosalicylate and related compounds:

Pharmacological and Clinical Insights

Chloroquine and Hydroxychloroquine

- Mechanism : Both inhibit hemozoin formation in malaria parasites and modulate autophagy in cancer cells .

- Resistance : Widespread in malaria-endemic regions due to mutations in Plasmodium transporters . HCQ shares cross-resistance with CQ .

- Repurposing : Investigated for cancer (adjuvant to chemotherapy) and viral infections, though clinical outcomes are inconsistent .

This compound

- Therapeutic Niche: Patents list it as a candidate for small fiber peripheral neuropathy, diverging from classical 4-aminoquinoline applications .

Emerging Hybrid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.